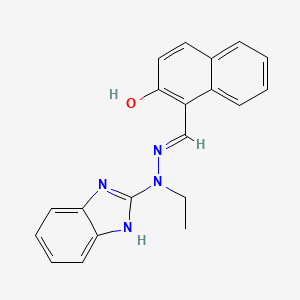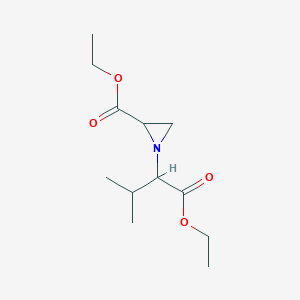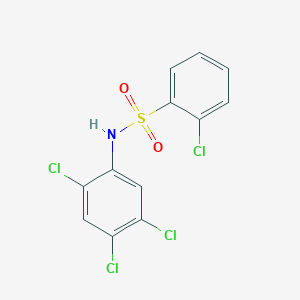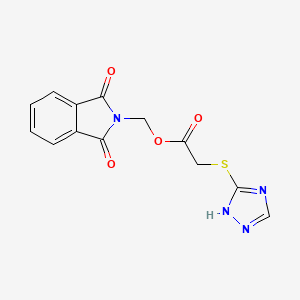![molecular formula C20H17IN6O3 B11102797 N'-{(E)-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11102797.png)
N'-{(E)-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an iodo, methoxy, and propynyl group attached to a phenyl ring, as well as a tetrazole and aceto hydrazide moiety
Preparation Methods
The synthesis of N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps:
Synthesis of 3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde: This intermediate can be prepared by iodination of 5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde using iodine and a suitable oxidizing agent.
Formation of the hydrazone: The benzaldehyde derivative is then reacted with 2-(5-phenyl-2H-tetrazol-2-yl)aceto hydrazide under acidic or basic conditions to form the desired hydrazone product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using a palladium catalyst.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C), and nucleophiles (e.g., amines) in the presence of catalysts.
Scientific Research Applications
N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or reactivity.
Biological Studies: Researchers can study the compound’s interactions with enzymes, receptors, and other biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:
3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde: This compound shares the iodo, methoxy, and propynyl groups but lacks the tetrazole and aceto hydrazide moieties.
2-(5-phenyl-2H-tetrazol-2-yl)aceto hydrazide: This compound contains the tetrazole and aceto hydrazide moieties but lacks the iodo, methoxy, and propynyl groups.
The uniqueness of N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17IN6O3 |
|---|---|
Molecular Weight |
516.3 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17IN6O3/c1-3-9-30-19-16(21)10-14(11-17(19)29-2)12-22-23-18(28)13-27-25-20(24-26-27)15-7-5-4-6-8-15/h1,4-8,10-12H,9,13H2,2H3,(H,23,28)/b22-12+ |
InChI Key |
NMFYZGKHRLZASI-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)I)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)I)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B11102723.png)

![N-(1,7-Diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-9-YL)-N-[(E)-1-(4-methoxyphenyl)methylidene]amine](/img/structure/B11102730.png)


![2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11102765.png)
![N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11102768.png)
![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11102769.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11102775.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11102786.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B11102787.png)
![Spiro[1,3-dioxolane-2,6'-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione](/img/structure/B11102792.png)

![2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11102803.png)
